![molecular formula C9H9Cl2NO B1605986 2-chloro-N-(2-chlorobenzyl)acetamide CAS No. 70289-13-3](/img/structure/B1605986.png)
2-chloro-N-(2-chlorobenzyl)acetamide
Overview
Description
2-Chloro-N-(2-chlorobenzyl)acetamide (2-CNA) is an organic compound with the molecular formula C8H8Cl2N2O. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 2-CNA is a chlorinated derivative of the acetamide group of compounds and is used in a variety of applications in the scientific and industrial fields.
Scientific Research Applications
Medicinal Chemistry and Drug Design
2-chloro-N-(2-chlorobenzyl)acetamide has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. Its structure can be modified to create new molecules with desired biological activities, such as anticancer , anti-inflammatory, or antiviral properties. The compound’s reactivity with various functional groups makes it a valuable starting material for the development of novel therapeutic agents.
Agriculture
In the agricultural sector, compounds like 2-chloro-N-(2-chlorobenzyl)acetamide may be explored for their potential use as precursors to agrochemicals. While specific applications in agriculture are not well-documented for this compound, related chloroacetamides have been used as herbicides and growth regulators . Further research could uncover new uses in crop protection or yield enhancement.
Industrial Applications
The industrial applications of 2-chloro-N-(2-chlorobenzyl)acetamide could include its use as an intermediate in the synthesis of more complex chemicals. It might be utilized in the production of dyes, resins, or other polymers where its chlorinated aromatic structure could impart specific characteristics to the end products .
Environmental Science
While direct applications in environmental science are not explicitly mentioned, the safety data sheets of chemicals like 2-chloro-N-(2-chlorobenzyl)acetamide often contain information on their environmental impact. This compound could be studied for its effects on aquatic ecosystems or its biodegradability, contributing to environmental risk assessments .
Biotechnology
In biotechnology, 2-chloro-N-(2-chlorobenzyl)acetamide could be used in the study of enzyme-substrate interactions or as a building block for bioconjugation with proteins and antibodies. Its chemical properties might allow it to link to biomolecules, facilitating the development of diagnostic tools or targeted therapies .
Material Science
Research in material science could leverage 2-chloro-N-(2-chlorobenzyl)acetamide for the development of new materials with specific properties. Its incorporation into polymers or coatings could result in materials with enhanced durability, resistance to degradation, or other desirable features .
properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJPDDXBGNGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220528 | |
Record name | Acetamide, 2-chloro-N-(o-chlorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chlorobenzyl)acetamide | |
CAS RN |
70289-13-3 | |
Record name | 2-Chloro-N-[(2-chlorophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70289-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-(o-chlorobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-(o-chlorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.